molecular formula C12H17NO B1267452 Phenyl(piperidin-4-yl)methanol CAS No. 38081-60-6

Phenyl(piperidin-4-yl)methanol

Cat. No. B1267452
CAS RN: 38081-60-6
M. Wt: 191.27 g/mol
InChI Key: DUZLYYVHAOTWSF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenyl(piperidin-4-yl)methanol and related compounds are synthesized through substitution reactions or condensation processes. For example, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime is obtained by the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with Dichloro-benzenesulfonylchloride, while 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol results from the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride (Karthik et al., 2021); (Benakaprasad et al., 2007).

Molecular Structure Analysis

The molecular structure of these compounds, as confirmed by single crystal X-ray diffraction studies, often shows the piperidine ring adopting a chair conformation. The geometry around sulfur atoms, when present, is typically distorted tetrahedral, revealing both inter and intramolecular hydrogen bonds of types O—H···O and C—H···O. These structures are further stabilized by interactions such as C—Cl···π and π···π, as well as quantified by Hirshfeld surface analysis (Karthik et al., 2021).

Chemical Reactions and Properties

Phenyl(piperidin-4-yl)methanol and its derivatives engage in a variety of chemical reactions, reflecting their complex chemical nature. These reactions include substitution and condensation, essential for synthesizing various structurally related compounds. The products are characterized by spectroscopic techniques to confirm their structures.

Physical Properties Analysis

The physical properties of these compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. For instance, certain derivatives are stable in a wide range of temperatures, from 20-170°C, showcasing their robustness in various conditions (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties, including the reactivity and stability of these compounds, are thoroughly investigated using spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) calculations, for instance, help in optimizing the structural coordinates and evaluating molecular parameters such as the HOMO-LUMO energy gap. These studies reveal the reactive sites on the molecular surface, providing insights into their chemical behavior (Karthik et al., 2021).

Scientific Research Applications

Structural and Theoretical Studies

  • Structural Analysis : Phenyl(piperidin-4-yl)methanol derivatives have been studied for their structural characteristics. A compound synthesized by a substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed a chair conformation for the piperidine ring and a distorted tetrahedral geometry around the sulfur atom. This was established through X-ray diffraction studies and supported by theoretical calculations (Karthik et al., 2021).

Medical Research

  • Antitubercular Activity : In the field of medicine, derivatives of Phenyl(piperidin-4-yl)methanol have shown significant potential. For instance, certain compounds exhibited minimum inhibitory concentrations against Mycobacterium tuberculosis, indicating their effectiveness as antitubercular agents (Bisht et al., 2010).

  • Antileukemic Activity : Another study highlighted the synthesis of novel 4‐(3‐(piperidin‐4‐yl) propyl)piperidine derivatives. Some of these synthesized compounds displayed antiproliferative activity against human leukemia cells, suggesting their potential in cancer treatment (Vinaya et al., 2011).

Chemical Synthesis and Characterization

  • Synthesis Techniques : Phenyl(piperidin-4-yl)methanol and its derivatives have been synthesized using various techniques, such as the condensation of diphenyl(piperidin-4-yl)methanol with different sulfonyl chlorides. These processes often involve the use of solvents like methylene dichloromethane and bases like triethylamine (Girish et al., 2008).

Crystallography

  • Crystal Structure Analysis : Several studies have focused on analyzing the crystal structures of Phenyl(piperidin-4-yl)methanol derivatives. These studies reveal detailed insights into the conformation of the piperidine ring and the geometric arrangement of other molecular components, contributing to a deeper understanding of their chemical properties (Revathi et al., 2015).

Safety And Hazards

Phenyl(piperidin-4-yl)methanol may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Piperidines, including Phenyl(piperidin-4-yl)methanol, are among the most important synthetic fragments for designing drugs. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the therapeutic potential of Phenyl(piperidin-4-yl)methanol against various types of cancers and other diseases .

properties

IUPAC Name

phenyl(piperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-5,11-14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLYYVHAOTWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70320762
Record name phenyl(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl(piperidin-4-yl)methanol

CAS RN

38081-60-6
Record name phenyl(piperidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70320762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenyl-piperidin-4-yl-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-benzoyl-piperidine (2.0 g, 10.6 mmol) was added over a solution of 6.8 g of (+)-B-chlorodiisopinocanfeilboran ((+)-DIP-Cl) (21.25 mmol) in dichloromethane (20 mL, dry) cooled down to 3-4° C. After reacting for 72 h, 2.0 mL of acetaldehyde (35.46 mmol) were added and stirred at room temperature for 3 h. 24 mL of an aqueous NaOH (6N) solution, dichloromethane and saturated aqueous NaCl solution were added. The phases were separated and the usual treatment of the organic phase provided (+)-α-phenyl4-piperidinemethanol as a white solid with a m.p.=64-66° C. in a 90% yield (84% ee).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
(+)-DIP-Cl
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
N Mainolfi, T Ehara, RG Karki, K Anderson… - Journal of medicinal …, 2020 - ACS Publications
The alternative pathway (AP) of the complement system is a key contributor to the pathogenesis of several human diseases including age-related macular degeneration, paroxysmal …
Number of citations: 22 pubs.acs.org
MM Al-Sanea, MS Ali Khan, AZ Abdelazem, SH Lee… - Molecules, 2018 - mdpi.com
A new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 …
Number of citations: 8 www.mdpi.com
B Agai, Á Proszenyák, G Tárkányi… - European Journal of …, 2004 - Wiley Online Library
A short, scalable and environmentally benign synthesis of 2‐ and 4‐substituted benzylpiperidines has been developed. The method is based on the temperature‐programmed …
H Pajouhesh, ZP Feng, Y Ding, L Zhang… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of compounds derived from the previously reported N-type calcium channel blocker NP118809 (1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one) is described. …
Number of citations: 46 www.sciencedirect.com
A Orjales, R Mosquera, A Toledo… - Journal of medicinal …, 2003 - ACS Publications
In a wide search program toward new, efficient, and fast-acting antidepressant drugs, we have prepared series of new compounds having an (aryl)(aryloxy)methyl moiety linked directly …
Number of citations: 62 pubs.acs.org
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org
GA Valdivia-Berroeta, IC Tangen, CB Bahr… - The Journal of …, 2021 - ACS Publications
Nonlinear optical (NLO) organic crystals such as DAST, OH1, HMQ-TMS, and BNA have shown value as highly efficient terahertz (THz) generators, compared to their inorganic crystal …
Number of citations: 10 pubs.acs.org
AI Subota, AO Lutsenko… - European Journal of …, 2019 - Wiley Online Library
An efficient approach towards introducing (cyclo)alkyl substituents at C‐2, C‐3 or C‐4 positions of the piperidine ring was described. The method relied on the straightforward two‐step …
AM Ismaiel, K Arruda, M Teitler… - Journal of medicinal …, 1995 - ACS Publications
Ketanserin (1) is a fairly selective 5-HT2 antagonist that binds both at 5-HT2A and 5-HT2C receptors. A previous structure-affinity relationship study revealed that thestructure of the …
Number of citations: 51 pubs.acs.org
K Sander, E Galante, T Gendron… - Journal of Medicinal …, 2015 - ACS Publications
Increased activity of efflux transporters, eg, P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), at the blood–brain barrier is a pathological hallmark of many …
Number of citations: 18 pubs.acs.org

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